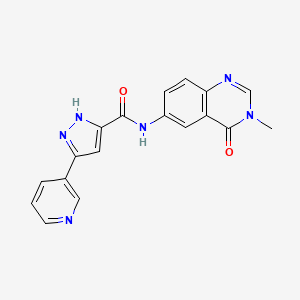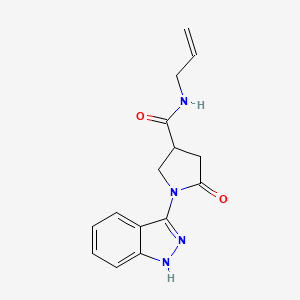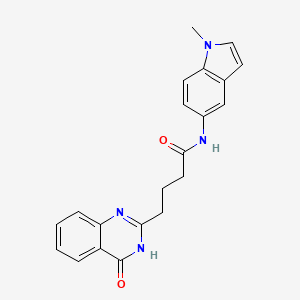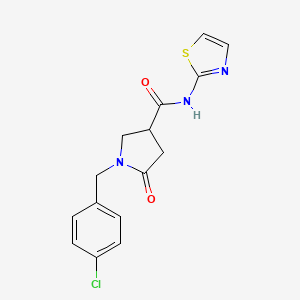
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-3-(3-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXAMIDE” is a complex organic compound that belongs to the class of quinazolinyl-pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-3-(3-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinyl and pyrazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include:
Quinazolinyl intermediate synthesis: Starting from anthranilic acid derivatives, cyclization reactions are employed.
Pyrazole intermediate synthesis: Hydrazine derivatives react with β-diketones or β-ketoesters.
Coupling reaction: The final coupling of the quinazolinyl and pyrazole intermediates is achieved using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-3-(3-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the quinazolinyl or pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinyl-pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol or amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-3-(3-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXAMIDE” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-3-(3-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXAMIDE: can be compared with other quinazolinyl-pyrazole derivatives, such as:
Uniqueness
The uniqueness of “N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-3-(3-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXAMIDE” lies in its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C18H14N6O2 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
N-(3-methyl-4-oxoquinazolin-6-yl)-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H14N6O2/c1-24-10-20-14-5-4-12(7-13(14)18(24)26)21-17(25)16-8-15(22-23-16)11-3-2-6-19-9-11/h2-10H,1H3,(H,21,25)(H,22,23) |
InChI Key |
JVNKFRLPJLXEPL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=NN3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,1-Dioxido-1,2-thiazinan-2-YL)phenyl]-3-(1H-tetrazol-1-YL)-3-(3-thienyl)propanamide](/img/structure/B11006279.png)
![3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B11006286.png)
![(2S)-({[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11006289.png)
![1-[(1S)-1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-3-[2-(trifluoromethoxy)phenyl]urea](/img/structure/B11006290.png)
![7-hydroxy-4-methyl-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B11006297.png)

![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)acetamide](/img/structure/B11006312.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-(propan-2-yl)-1H-indole-3-carboxamide](/img/structure/B11006332.png)
![Methyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11006335.png)

![1-(2,4-dimethylphenyl)-4-{[trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]carbonyl}piperazine](/img/structure/B11006345.png)

![1-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]piperidine-4-carboxamide](/img/structure/B11006353.png)
